molecular formula CuSi B089255 Kupfersilizid (Cu5Si) CAS No. 12159-07-8

Kupfersilizid (Cu5Si)

Katalognummer B089255
CAS-Nummer: 12159-07-8
Molekulargewicht: 91.63 g/mol
InChI-Schlüssel: WCCJDBZJUYKDBF-UHFFFAOYSA-N
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Beschreibung

Copper silicide (Cu5Si) is an intermetallic compound composed of copper and silicon. It is a semiconductor material that has been used in various applications, such as in electronics, photovoltaics, and thermoelectric materials. Copper silicide has a wide range of properties, including high electrical conductivity, high temperature stability, and good mechanical strength. It is also used as a catalyst in some chemical processes.

Wissenschaftliche Forschungsanwendungen

Elektrochemische CO2-Reduktion

Kupfersilizid (Cu5Si) wurde als ein robuster und leistungsstarker Katalysator für die elektrochemische CO2-Reduktion identifiziert. Forscher haben herausgefunden, dass Cu5Si-Katalysatoren durch chemische Gasphasenabscheidung hergestellt werden können, was zu Nanostrukturen wie Nanoplättchen und Nanodrähten führt, die die spezifische Oberfläche erhöhen und die katalytische Leistung verbessern . Diese Katalysatoren haben über lange Zeiträume bemerkenswerte Stabilität und hohe Selektivität für Ethanol und Essigsäure gezeigt, was sie vielversprechend für die Umwandlung von CO2 in wertvolle Mehrkohlenstoffprodukte macht .

Mikroelektronische Materialien

Im Bereich der Mikroelektronik wird Kupfersilizid aufgrund seiner grundlegenden Eigenschaften wie elektrischem Widerstand, Hochtemperaturstabilität und Korrosionsbeständigkeit geschätzt. Diese Eigenschaften machen es für die Verwendung als Leiter, Schottky-Barrieren, Kontakte, Gate und Interconnect-Metallisierung in Silizium-Integrierten Schaltungen geeignet. Die Materialverträglichkeit mit der Silizium-basierten Technologie ist entscheidend für seine Anwendung in diesem Bereich .

Passivierung von Halbleiterbauelementen

Kupfersilizidfilme werden verwendet, um Kupfer-basierte Chips zu passivieren, was wichtig ist, um Diffusion und Elektronentransport zu verhindern. Diese Passivierungsschicht dient als Diffusionsbarriere und verhindert die Migration von Atomen, die andernfalls zur Degradation des Bauelements führen könnten .

Diffusionsbarriere in der Chip-Fertigung

Als Diffusionsbarriere spielt Kupfersilizid eine entscheidende Rolle bei der Chip-Fertigung. Es verhindert das Vermischen verschiedener Materialien innerhalb des Chips und erhält so die Integrität und Leistung der Halbleiterbauelemente .

Wirkmechanismus

Target of Action

Copper silicide (Cu5Si) primarily targets copper-based chips in the electronics industry . It serves as a passivation layer for these chips, suppressing diffusion and electromigration . In the chemical industry, it is used as a catalyst in the Direct process, an industrial route to organosilicon compounds .

Mode of Action

Copper silicide interacts with its targets by forming a thin film on copper interconnects, acting as a diffusion barrier . This suppresses diffusion and electromigration, enhancing the reliability and longevity of the chips . In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, resulting in the formation of industrially useful dimethyldichlorosilane .

Biochemical Pathways

While copper silicide is primarily used in industrial applications, copper, one of its constituents, plays a crucial role in various biochemical pathways. Copper is indispensable for growth and development in human organisms, required for processes such as respiration and protection against reactive oxygen species . .

Pharmacokinetics

As an inorganic compound, it is insoluble in water , which may impact its bioavailability

Result of Action

The primary result of copper silicide’s action is the enhanced reliability of copper interconnects in electronic devices . By serving as a diffusion barrier, it suppresses diffusion and electromigration, thereby improving the performance and lifespan of the devices . In the Direct process, it facilitates the production of organosilicon compounds .

Safety and Hazards

Copper silicide (Cu5Si) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Copper silicide films can be used to passivate the copper-based chips . They can also be used in High-Temperature Structural Ceramics, Ceramic Matrix Composites (CMCs), Ultra-high-temperature ceramics (UHTCs), and ceramic composites . Copper silicides are considered as materials promising for a number of technical applications and, therefore, attract attention of researchers .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Copper silicide (Cu5Si) can be achieved through a solid-state reaction of Copper (Cu) and Silicon (Si) at high temperatures.", "Starting Materials": [ "Copper (Cu)", "Silicon (Si)" ], "Reaction": [ "Mix Copper (Cu) and Silicon (Si) in a stoichiometric ratio of 5:1", "Grind the mixture thoroughly to ensure homogeneity", "Place the mixture in a crucible made of a refractory material", "Heat the crucible in a furnace to a temperature of 900-1000°C under an inert atmosphere such as Argon (Ar)", "Hold the mixture at this temperature for several hours to allow the reaction to occur", "Cool the crucible to room temperature", "Remove the product from the crucible and grind it to a fine powder" ] }

CAS-Nummer

12159-07-8

Molekularformel

CuSi

Molekulargewicht

91.63 g/mol

IUPAC-Name

copper;silicon

InChI

InChI=1S/Cu.Si

InChI-Schlüssel

WCCJDBZJUYKDBF-UHFFFAOYSA-N

SMILES

[Si].[Cu].[Cu].[Cu].[Cu].[Cu]

Kanonische SMILES

[Si].[Cu]

Andere CAS-Nummern

12159-07-8

Piktogramme

Irritant

Herkunft des Produkts

United States

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